molecular formula C11H8BrN3O2 B13855237 2-Anilino-3-nitro-5-bromopyridine

2-Anilino-3-nitro-5-bromopyridine

Cat. No.: B13855237
M. Wt: 294.10 g/mol
InChI Key: RXROAVQAAQOAEG-UHFFFAOYSA-N
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Description

2-Anilino-3-nitro-5-bromopyridine is an organic compound with the molecular formula C11H8BrN3O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-nitro-5-bromopyridine typically involves the nitration and bromination of pyridine derivatives. One common method starts with 2-amino-5-bromopyridine as the initial material. The nitration process involves the use of nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions are carefully monitored to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-3-nitro-5-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Stannous chloride in acidic conditions.

    Substitution: Palladium catalysts, boron reagents, and appropriate solvents such as ethanol or water.

Major Products Formed

    Reduction: 2-Anilino-3-amino-5-bromopyridine.

    Substitution: Various substituted pyridines depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Anilino-3-nitro-5-bromopyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom can facilitate the formation of covalent bonds with other molecules. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-3-nitro-5-bromopyridine is unique due to the presence of both an anilino group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

5-bromo-3-nitro-N-phenylpyridin-2-amine

InChI

InChI=1S/C11H8BrN3O2/c12-8-6-10(15(16)17)11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,13,14)

InChI Key

RXROAVQAAQOAEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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